molecular formula C23H22N4O4 B2786304 N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide CAS No. 1189866-45-2

N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide

Cat. No. B2786304
CAS RN: 1189866-45-2
M. Wt: 418.453
InChI Key: PSEVISFNLAGVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate piperazine derivative with a compound containing the sulfonyl group. The exact method would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the sulfonyl group would be key features. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This compound, like all organic compounds, can undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the piperazine ring and the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the structure of the compound and can be measured experimentally .

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its selectivity for N-ethyl-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide, which reduces the potential for off-target effects. In addition, TAK-659 has demonstrated efficacy in preclinical studies, making it a promising candidate for further development. However, TAK-659 has limitations in terms of its pharmacokinetic properties, including poor solubility and bioavailability, which may limit its clinical application.

Future Directions

For research on TAK-659 include further preclinical studies to better understand its mechanism of action and potential therapeutic applications. In addition, efforts to improve the pharmacokinetic properties of TAK-659, such as increasing its solubility and bioavailability, may enhance its clinical utility. Finally, clinical trials are needed to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-aminonicotinic acid to form the corresponding sulfonyl amide. The sulfonyl amide is then reacted with N-ethylpiperazine in the presence of a coupling agent to yield TAK-659.

Scientific Research Applications

TAK-659 has been studied extensively for its potential therapeutic applications in various B-cell malignancies and autoimmune diseases. Preclinical studies have demonstrated that TAK-659 inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. In addition, TAK-659 has been shown to have immunomodulatory effects in autoimmune diseases, such as rheumatoid arthritis and lupus.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some general risks associated with piperazine derivatives include skin and eye irritation, and respiratory issues if inhaled .

properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)23-24-21(31-26-23)12-13-27-22(28)11-9-19(25-27)18-14-17(29-2)8-10-20(18)30-3/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEVISFNLAGVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.